3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid ethyl ester is an organonitrogen heterocyclic compound.
Mechanism of Action
GSK-J4 primarily functions by inhibiting the enzymatic activity of KDM6A and KDM6B. [, , , ] These enzymes, under normal circumstances, remove methyl groups from H3K27me3/2, leading to gene activation. [, ] By inhibiting KDM6A/B, GSK-J4 leads to an increase in H3K27me3 levels. [, , ] This increase in H3K27me3, a repressive histone mark, can result in transcriptional silencing of specific target genes. [, , ]
Induce apoptosis and cell cycle arrest: In various cancer cells, including myeloma, Ewing sarcoma, and glioma, GSK-J4 treatment has been linked to apoptosis and cell cycle arrest. [, , , , , ] This effect is often attributed to the upregulation of pro-apoptotic genes and downregulation of cell cycle progression genes. [, , , ]
Modulate inflammatory responses: GSK-J4 has been implicated in regulating inflammatory responses by influencing the production of cytokines and chemokines. [, , ] It has demonstrated the ability to reduce the production of proinflammatory cytokines, such as CCL2 and CCL11, in myeloid leukemia cells. []
Impact cellular metabolism: Research suggests that GSK-J4 can influence cellular metabolism, specifically by impairing glutaminolysis. [] In KRAS-mutant lung adenocarcinoma, GSK-J4 treatment was found to reduce cellular glutamate levels, potentially leading to metabolic and oxidative stress. []
Influence cell differentiation: GSK-J4 has shown potential in promoting cell differentiation, particularly in neuroblastoma cells where it induced differentiation and inhibited tumor growth. []
Enhance radiosensitivity: Studies have indicated that GSK-J4 can enhance the sensitivity of certain cancer cells to radiation therapy, making it a potential radiosensitizer. [, ]
Applications
Cancer: GSK-J4 has shown potential as a therapeutic agent in various cancers, including multiple myeloma [, ], lung adenocarcinoma [], retinoblastoma [], diffuse large B-cell lymphoma [, ], diffuse intrinsic pontine glioma [], neuroblastoma [], anaplastic thyroid cancer [], prostate cancer [, , ], Ewing sarcoma [, ], medulloblastoma [], esophageal squamous cell carcinoma [], canine hemangiosarcoma [], and glioblastoma. [, , , ] Its efficacy has been demonstrated both in vitro and in vivo, with studies showing inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. [1-9, 12-14, 17, 18, 20, 23, 26-29]
Inflammatory Diseases: GSK-J4 has shown promise in preclinical models of inflammatory diseases. For instance, it has demonstrated the ability to ameliorate acute colitis in mice, potentially by inducing a tolerogenic phenotype in dendritic cells and promoting the synthesis of retinoic acid. []
Postoperative Pain: Studies have indicated that GSK-J4 can alleviate hyperalgesia in a rat model of postoperative pain, suggesting its potential as a therapeutic target for pain management. []
Hashimoto’s Thyroiditis: Research suggests that GSK-J4 may have therapeutic benefits in Hashimoto's thyroiditis, an autoimmune disease affecting the thyroid gland. [] It has shown the ability to suppress the production of inflammatory chemokines and inhibit apoptosis in thyroid cells. []
Cardiomyocyte Protection: GSK-J4 has shown potential in protecting cardiomyocytes from lipotoxicity, a condition where excess fatty acids damage heart cells. [] Studies indicate that it can reduce ferroptosis, a type of cell death linked to lipid peroxidation, in cardiomyocytes exposed to high levels of palmitic acid. []
Respiratory Syncytial Virus Infection: Research suggests that GSK-J4 can reduce proinflammatory responses and immunopathology associated with respiratory syncytial virus (RSV) infection. [] It has been shown to decrease the production of inflammatory chemokines and cytokines in dendritic cells, leading to a reduction in lung inflammation and improved outcomes in RSV-infected mice. []
Cone Dystrophy: GSK-J4 has shown promise in promoting cone survival in a mouse model of cone dystrophy, an inherited retinal disease leading to vision loss. [] Continuous administration of GSK-J4 in retinal explants increased cone survival, suggesting potential for novel therapies to slow cone degeneration. []
Plasmablast Formation: Research suggests that GSK-J4 influences B cell differentiation into plasmablasts, cells responsible for antibody production. [] By inhibiting UTX and JMJD3, GSK-J4 leads to an increase in plasmablast frequency, indicating a role for these enzymes in regulating B cell differentiation. []
Future Directions
Exploring combination therapies: Combining GSK-J4 with other therapeutic agents, such as chemotherapy drugs, radiation therapy, or immunotherapy, could potentially enhance its efficacy. Several studies have already demonstrated synergistic effects when GSK-J4 is combined with other treatments. [, , , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The histone H3 lysine 27 (H3K27) demethylase JMJD3 plays important roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer. GSK-J4 (hydrochloride) is an ethyl ester derivative of the JMJD3 selective histone demethylase inhibitor GSK-J1 with an IC50 value greater than 50 μM in vitro. Acting as a prodrug, GSK-J4 is rapidly hydrolyzed in cells to the otherwise cell impermeable GSK-J1, which exhibits an IC50 value of 60 nM for the purified enzyme. When administered to human primary macrophages, GSK-J4 can reduce LPS-induced proinflammatory cytokine production, most notably including that of TNFα (IC50 = 9 µM). GSK J4 HCl is a cell permeable prodrug of GSK J1, which is the first selective inhibitor of the H3K27 histone demethylase JMJD3 and UTX with IC50 of 60 nM in a cell-free assay and inactive against a panel of demethylases of the JMJ family. GSK J4 HCl is an ethyl ester derivative of the JMJD3 selective histone demethylase inhibitor GSK-J1 with an IC50 value greater than 50 μM in vitro. GSK J4 HCl is used to probe the consequences of demethylation of H3K27me3. In human primary macrophages, GSK-J4 inhibits the lipopolysaccharide-induced production of cytokines, including pro-inflammatory tumour necrosis factor (TNF). In addition, GSK-J4 prevents the lipopolysaccharide-induced loss of H3K27me3 associated with the TNF transcription start sites and blocked the recruitment of RNA polymerase II.
Veledimex racemate is the racemate of veledimex. Veledimex is an orally available, small-molecule activator ligand for the RheoSwitch Therapeutic System.
Nascent protein marker suitable for imaging. Potent protein synthesis inhibitor. Puromycin analog. Forms covalent conjugates with nascent polypeptide chains and can be visualized/captured by copper(I)-catalyzed azide-alkyne cycloaddition. O-Propargyl-puromycin (OP-puro) is a clickable form of the protein synthesis inhibitor puromycin. It inhibits protein synthesis in rabbit reticulocyte lysates and HEK293T cells when used at concentrations ranging from 1 to 25 µM. OP-puro is incorporated into nascent polypeptide chains where it forms covalent adducts and terminates chain elongation on the ribosome. It has been used in combination with fluorescent azides to image nascent proteins in various cells. O-propargyl-puromycin(cas 1416561-90-4) is an alkyne analog of puromycin, is a potent protein synthesis inhibitor.
AM103 is a novel inhibitor of 5-lipoxygenase-activiting protein (FLAP) that has demonstrated potential to treat asthma and cardiovascular disease by preventing the synthesis of LT, which triggers inflammation. It is being developed by Amira.